1-(4-((3-((2,6-Dimethyl-pyridin-4-yl)-methyl)-piperidin-1-yl)-methyl)-thiazol-2-ylamino)-ethanone
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Overview
Description
JNJ-73924149 is a chemical compound developed as a negative control for the chemical probe JNJ-65355394, which targets O-GlcNAcase (OGA). O-GlcNAcase is an enzyme that removes O-GlcNAc post-translational modifications from serine and threonine residues on proteins. This modification plays a crucial role in various cellular processes, including protein stability and aggregation .
Preparation Methods
The synthetic route for JNJ-73924149 involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions: The key steps involve the formation of a thiazole ring and subsequent functionalization to introduce the desired substituents.
Industrial Production: The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques.
Chemical Reactions Analysis
JNJ-73924149 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The thiazole ring in JNJ-73924149 can undergo substitution reactions with various reagents to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
JNJ-73924149 is primarily used as a negative control in scientific research to study the specificity and selectivity of JNJ-65355394. Its applications include:
Chemistry: Used to validate the activity of JNJ-65355394 in biochemical assays.
Biology: Helps in understanding the role of O-GlcNAcylation in cellular processes by providing a baseline for comparison.
Medicine: Assists in the development of therapeutic strategies targeting O-GlcNAcase for diseases like neurodegenerative disorders.
Industry: Employed in the development of diagnostic tools and assays for research and development purposes.
Mechanism of Action
As a negative control, JNJ-73924149 does not exhibit significant activity against O-GlcNAcase. It is designed to have a similar structure to JNJ-65355394 but lacks the ability to inhibit the enzyme. This allows researchers to distinguish between specific and non-specific effects observed in experiments involving JNJ-65355394 .
Comparison with Similar Compounds
JNJ-73924149 is compared with other similar compounds, such as:
JNJ-65355394: The primary chemical probe targeting O-GlcNAcase with high potency and selectivity.
TP-040: Another chemical probe used for studying O-GlcNAcase activity.
Orthogonal Probes: Various other compounds used in conjunction with JNJ-65355394 to validate its activity and specificity.
Properties
Molecular Formula |
C19H26N4OS |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[4-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H26N4OS/c1-13-7-17(8-14(2)20-13)9-16-5-4-6-23(10-16)11-18-12-25-19(22-18)21-15(3)24/h7-8,12,16H,4-6,9-11H2,1-3H3,(H,21,22,24)/t16-/m1/s1 |
InChI Key |
VKYYOTCDIVOPRO-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C)C[C@H]2CCCN(C2)CC3=CSC(=N3)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC2CCCN(C2)CC3=CSC(=N3)NC(=O)C |
Origin of Product |
United States |
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